molecular formula C23H27Cl3N2O B13764240 Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride CAS No. 66902-88-3

Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride

Cat. No.: B13764240
CAS No.: 66902-88-3
M. Wt: 453.8 g/mol
InChI Key: OSNVOXSAPFOFOC-UHFFFAOYSA-M
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Description

Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions. The subsequent steps involve the introduction of the 2,4-dichlorobenzyl group and the dimethylammonium moiety through nucleophilic substitution reactions. The final product is obtained by quaternization of the tertiary amine with methyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the preparation of the indolizine core, followed by the sequential introduction of the functional groups under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or indolizine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, (2,4-dimethyl-5-hydroxyphenyl)trimethyl-, bromide
  • Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-oxydiethylenedi-, ditartrate

Uniqueness

Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the indolizine core and the 2,4-dichlorobenzyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

66902-88-3

Molecular Formula

C23H27Cl3N2O

Molecular Weight

453.8 g/mol

IUPAC Name

2-(3-acetyl-2-methylindolizin-1-yl)propyl-[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C23H27Cl2N2O.ClH/c1-15(13-27(4,5)14-18-9-10-19(24)12-20(18)25)22-16(2)23(17(3)28)26-11-7-6-8-21(22)26;/h6-12,15H,13-14H2,1-5H3;1H/q+1;/p-1

InChI Key

OSNVOXSAPFOFOC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C(C)C[N+](C)(C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)C.[Cl-]

Origin of Product

United States

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